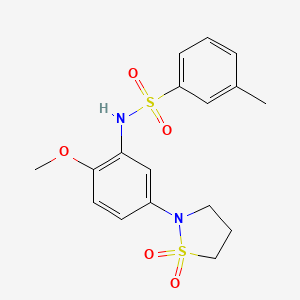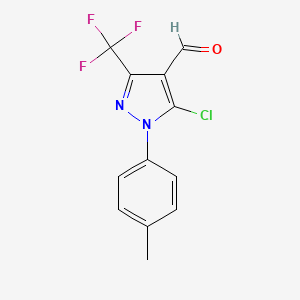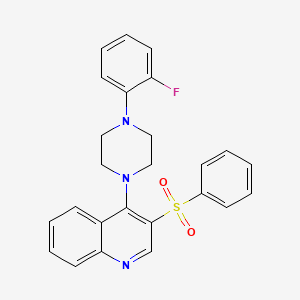![molecular formula C21H16N2O3S2 B2891698 7-ethoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide CAS No. 921530-73-6](/img/structure/B2891698.png)
7-ethoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-ethoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity.
Scientific Research Applications
Anti-inflammatory and Analgesic Agents
Research has shown that derivatives of benzodifuranyl and thiazolopyrimidines, which are structurally related to the compound , have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds have been found to inhibit cyclooxygenase (COX) enzymes and demonstrate significant analgesic and anti-inflammatory activities, suggesting potential therapeutic applications in managing pain and inflammation (Abu‐Hashem et al., 2020).
Molluscicidal Properties
Another study explored the synthesis of thiazolo[5,4-d]pyrimidines, revealing their potential as molluscicidal agents. This suggests applications in controlling snail populations that are intermediate hosts for diseases such as schistosomiasis, highlighting the compound's potential in public health and pest management (El-bayouki & Basyouni, 1988).
Photophysics and Biomolecule Interaction
Hybrid molecules containing thiadiazole, benzofuran, and arylselanyl moieties have been synthesized and their photophysical properties investigated. These studies show that such compounds exhibit significant fluorescence and have potential for use in biomolecule interaction studies, possibly as fluorescent markers or probes in biological and medical research (Neto et al., 2020).
Fluorescent Dyes and Solvatochromism
N-Ethoxycarbonylpyrene- and perylene thioamides have been used to synthesize fluorescent dyes with a wide range of emission colors and high quantum yields. These compounds demonstrate dual fluorescence and solvatochromism, suggesting applications in the development of new materials for optical devices, sensors, and fluorescent markers (Witalewska et al., 2019).
Antimicrobial Activities
Several studies have synthesized and tested benzothiazole derivatives for antimicrobial activities, indicating the potential use of such compounds in developing new antimicrobial agents. This includes research on the effectiveness against various bacteria and fungi, underscoring the importance of these compounds in addressing antibiotic resistance (Mohamed et al., 2012).
properties
IUPAC Name |
7-ethoxy-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c1-2-25-14-8-5-6-12-10-15(26-19(12)14)20(24)23-21-22-18-13-7-3-4-9-16(13)27-11-17(18)28-21/h3-10H,2,11H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBPSHQLNJEBEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=C(S3)CSC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Tert-butyl-4-(4-chlorophenyl)sulfanyl-5-methylpyrazol-3-yl] 2-bromobenzoate](/img/structure/B2891617.png)
![Ethyl 5-cinnamamidopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2891618.png)


![N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2891624.png)

![1-(cyclohexanecarbonyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2891627.png)
![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2891628.png)


![5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2891634.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-(trifluoromethoxy)phenyl)amino)formamide](/img/structure/B2891637.png)
